Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
CAS No.: 890929-48-3
Cat. No.: VC2718558
Molecular Formula: C10H10N2O6
Molecular Weight: 254.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890929-48-3 |
|---|---|
| Molecular Formula | C10H10N2O6 |
| Molecular Weight | 254.2 g/mol |
| IUPAC Name | methyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
| Standard InChI | InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
| Standard InChI Key | NQPXSPYCFZBHBA-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Chemical Properties
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate possesses a complex molecular architecture comprising several key functional groups that determine its chemical behavior and potential applications. The compound features a carbamate linkage connecting a 4-nitrophenoxy group to a glycine methyl ester, creating a molecule with diverse reactivity patterns.
The structural components can be broken down as follows:
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A methyl ester group (-COOCH3) on one end
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A glycine-derived backbone (-CH2-)
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A carbamate linkage (-NH-C(=O)-O-)
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A 4-nitrophenoxy moiety with the nitro group in the para position
This arrangement of functional groups contributes to the compound's specific chemical properties, particularly its potential role as a prodrug or reagent in organic synthesis. The presence of the nitro group on the phenyl ring introduces electron-withdrawing character, potentially enhancing the leaving group ability of the 4-nitrophenoxy portion in nucleophilic substitution reactions. This characteristic would be particularly valuable in pharmaceutical applications where controlled release of active compounds is desired.
The physical and chemical properties of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate are summarized in Table 1, providing essential information for researchers interested in working with this compound.
Table 1: Chemical Properties of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
| Property | Value |
|---|---|
| CAS Number | 890929-48-3 |
| Molecular Formula | C10H10N2O6 |
| Molecular Weight | 254.2 g/mol |
| IUPAC Name | methyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
| Standard InChI | InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
| Standard InChIKey | NQPXSPYCFZBHBA-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)OC1=CC=C(C=C1)N+[O-] |
Synthesis Methodologies
The synthesis of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate typically involves the reaction of methyl glycinate with 4-nitrophenyl chloroformate in the presence of a base. This synthetic approach follows established methodologies for carbamate formation, with several variations possible depending on specific requirements for yield, purity, and scale.
A general synthetic route can be outlined as follows:
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Preparation of the key reagents: methyl glycinate (often as the hydrochloride salt) and 4-nitrophenyl chloroformate
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Reaction of methyl glycinate with 4-nitrophenyl chloroformate in the presence of a suitable base (triethylamine or 4-dimethylaminopyridine)
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Purification of the product through appropriate techniques such as recrystallization or column chromatography
The reaction typically proceeds under mild conditions, often starting at lower temperatures (0°C) before warming to room temperature to complete the reaction. The base serves dual functions: neutralizing the hydrogen chloride generated during the reaction and enhancing the nucleophilicity of the amine group in methyl glycinate .
Table 2: Typical Reaction Conditions for the Synthesis of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Anhydrous conditions preferred |
| Temperature | Initial: 0°C (ice bath); Final: Room temperature | Controlled temperature progression improves selectivity |
| Base | Triethylamine (Et3N) | 1.1-2.0 equivalents typically used |
| Reactant Ratios | 1:1.1:2.2 (methyl glycinate:base:4-nitrophenyl chloroformate) | Excess of chloroformate often employed |
| Reaction Time | 4-12 hours | Monitoring by TLC recommended |
| Purification | Column chromatography or recrystallization | Eluent system: hexane/ethyl acetate gradient |
The mechanism of this reaction involves nucleophilic attack by the amine nitrogen of methyl glycinate on the carbonyl carbon of 4-nitrophenyl chloroformate. This is followed by elimination of chloride to form the carbamate linkage. The presence of base accelerates the reaction by deprotonating the ammonium salt (if methyl glycinate hydrochloride is used) and neutralizing the hydrogen chloride produced during the reaction .
| Application Area | Potential Use | Mechanism/Rationale |
|---|---|---|
| Pharmaceutical Research | Prodrug development | Protection of amines from premature metabolism |
| Organic Synthesis | Transfer reagent | 4-Nitrophenoxy group serves as leaving group in nucleophilic substitution |
| Medicinal Chemistry | Building block for bioactive compounds | Carbamate functionality present in many pharmaceuticals |
| Biochemical Research | Enzyme substrate or inhibitor | Potential interaction with esterases and proteases |
| Materials Science | Monomer for polymeric materials | Multiple functional groups available for polymerization |
While direct experimental data on the biological activity of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate is limited in the available literature, inferences can be made based on its structural features. Carbamates often interact with enzymes containing nucleophilic residues at their active sites, potentially forming reversible or irreversible inhibitory complexes. This mechanism is relevant for several enzyme classes, including esterases, proteases, and certain oxidoreductases.
The specific arrangement of functional groups in this compound suggests several potential modes of biological interaction:
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The carbamate may act as an electrophilic center for nucleophilic attack by enzyme residues
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The nitro group could engage in hydrogen bonding or π-stacking interactions with target proteins
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The ester functionality provides a site for enzymatic hydrolysis, potentially releasing active metabolites
These potential mechanisms of action highlight the compound's versatility in biological contexts and underscore the need for further experimental validation of its specific activities.
Comparison with Structurally Related Compounds
Examining Methyl 2-((4-nitrophenoxy)carbonylamino)acetate in relation to structurally similar compounds provides valuable insights into how specific structural elements influence chemical behavior, reactivity, and potential applications. Several related compounds with varying degrees of structural similarity have been identified in the literature.
Methyl 2-(4-nitrophenyl)acetate (CAS: 2945-08-6) represents a related compound that differs significantly in its connectivity pattern. Unlike our target compound, it features a direct carbon-carbon bond between the phenyl ring and the acetate portion, lacking the carbamate linkage entirely. This structural difference results in substantially different chemical properties, including enhanced stability toward hydrolysis and altered electronic characteristics. The compound has been studied for various applications in organic synthesis and as a precursor in pharmaceutical research .
Another related compound, Methyl 2-(4-nitrophenoxy)acetate (CAS: 19786-48-2), shares the 4-nitrophenoxy moiety with our target compound but lacks the carbonylamino portion. This structural simplification alters its reactivity profile, particularly with respect to its potential as a prodrug. The direct connection between the phenoxy group and the acetate creates a molecule with different hydrogen bonding capabilities and hydrolytic susceptibility .
Methyl 2-[(4-nitrophenyl)amino]acetate (CAS: 90544-88-0) represents another structural variation, featuring an amino (-NH-) linkage instead of the carbonylamino-oxy (-NH-C(=O)-O-) linkage found in our target compound. This modification significantly alters the electronic distribution and hydrogen bonding characteristics of the molecule, potentially affecting its interactions with biological targets and its stability under various conditions .
Table 4: Comparison of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate with Related Compounds
| Compound | CAS Number | Key Structural Difference | Impact on Properties |
|---|---|---|---|
| Methyl 2-((4-nitrophenoxy)carbonylamino)acetate | 890929-48-3 | Reference compound | Balanced stability and reactivity |
| Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 | Direct C-C bond instead of carbamate | Higher stability; different electronic properties |
| Methyl 2-(4-nitrophenoxy)acetate | 19786-48-2 | Lacks carbonylamino portion | Altered reactivity; different hydrogen bonding |
| Methyl 2-[(4-nitrophenyl)amino]acetate | 90544-88-0 | Simple amino linkage | Different stability profile; enhanced nucleophilicity |
The comparison reveals that seemingly minor structural variations can significantly impact chemical and biological properties. The presence of the carbamate linkage in Methyl 2-((4-nitrophenoxy)carbonylamino)acetate creates a distinctive balance between stability and reactivity that distinguishes it from these related compounds. This balance is particularly relevant for its potential applications as a prodrug or synthetic reagent, where controlled reactivity is often desirable .
Research Challenges and Future Directions
Research on Methyl 2-((4-nitrophenoxy)carbonylamino)acetate presents several challenges and opportunities for future investigation. The limited available literature specifically addressing this compound suggests that much remains to be explored regarding its synthesis optimization, property characterization, and potential applications.
One significant research challenge involves optimizing the synthesis of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate to improve yield, purity, and scalability. While the general synthetic approach involving the reaction of methyl glycinate with 4-nitrophenyl chloroformate is established, refinements in reaction conditions, purification protocols, and potential catalytic methods could significantly enhance the synthetic efficiency. Green chemistry approaches, including the use of alternative solvents, catalysts, and reaction conditions, represent promising avenues for development .
The detailed characterization of the compound's physicochemical properties presents another important research direction. Comprehensive studies of solubility profiles, stability under various conditions, crystal structure determination, and spectroscopic characterization would provide valuable information for researchers interested in utilizing this compound for various applications. Such characterization would also facilitate comparison with related compounds and contribute to understanding structure-property relationships within this class of molecules.
Table 5: Future Research Directions for Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
| Research Area | Specific Investigations | Potential Impact |
|---|---|---|
| Synthesis Optimization | Catalytic methods; Green chemistry approaches | Improved efficiency; Reduced environmental impact |
| Physicochemical Characterization | Stability studies; Crystal structure determination | Enhanced understanding of structure-property relationships |
| Biological Activity | Enzyme inhibition studies; Metabolic profiling | Identification of specific therapeutic applications |
| Prodrug Development | Release kinetics; Bioavailability studies | Optimization for drug delivery applications |
| Structure-Activity Relationships | Synthesis of analogs; Comparative evaluation | Development of compounds with enhanced properties |
Perhaps the most significant opportunity lies in exploring the biological activity and potential therapeutic applications of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate. Comprehensive studies of its interactions with various enzymes, its metabolic fate in biological systems, and its potential as a prodrug for specific therapeutic agents would provide valuable insights into its pharmaceutical potential. Such studies would benefit from the synthesis and evaluation of structural analogs to establish structure-activity relationships and optimize biological properties.
The potential applications of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate in organic synthesis also merit further investigation. Detailed studies of its reactivity patterns, selectivity in various transformations, and utility as a building block for complex molecules could expand its applications in synthetic chemistry. This could include exploration of its use in the synthesis of peptides, heterocycles, and other bioactive compounds .
Analytical Methods and Characterization Techniques
Accurate characterization of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate is essential for confirming its structure, assessing its purity, and understanding its properties. Various analytical techniques can be employed for this purpose, each providing specific information about different aspects of the compound.
Spectroscopic methods play a crucial role in structural elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure. Expected characteristic signals would include those from the methyl ester group (around δ 3.7 ppm in 1H NMR), the methylene group adjacent to the carbamate nitrogen (around δ 4.0 ppm), and the aromatic protons of the 4-nitrophenyl group (typically appearing as two doublets in the range of δ 7.3-8.3 ppm). These spectroscopic features would help distinguish this compound from its structural analogs and confirm successful synthesis.
Mass spectrometry represents another essential analytical tool, providing information about the compound's molecular weight and fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of 254.2 g/mol, with characteristic fragmentation patterns reflecting the cleavage of specific bonds within the molecule, such as the carbamate linkage or loss of the nitro group.
Table 6: Key Analytical Methods for Characterization of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
| Analytical Technique | Information Provided | Expected Characteristic Features |
|---|---|---|
| 1H NMR Spectroscopy | Proton environments and connectivity | δ 3.7 (s, 3H, OCH3), δ 4.0 (d, 2H, CH2), δ 7.3-8.3 (aromatic protons) |
| 13C NMR Spectroscopy | Carbon environments and connectivity | Signals for carbonyl carbons, methyl carbon, methylene carbon, aromatic carbons |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion at m/z 254, characteristic fragmentation patterns |
| FT-IR Spectroscopy | Functional group identification | Bands for C=O (ester, carbamate), N-H, NO2, C-O stretching |
| X-ray Crystallography | Three-dimensional structure | Bond lengths, angles, and crystal packing information |
| HPLC | Purity assessment and separation | Retention time characteristic of the compound |
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. Characteristic absorption bands would include those for the carbonyl groups of the ester and carbamate (typically in the range of 1700-1750 cm-1), N-H stretching (around 3300-3400 cm-1), and the asymmetric and symmetric stretching of the nitro group (around 1520-1550 cm-1 and 1340-1380 cm-1, respectively).
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the compound and for separating it from potential impurities or reaction byproducts. The development of an appropriate HPLC method would involve optimization of mobile phase composition, column selection, and detection parameters to achieve effective separation and quantification.
For comprehensive characterization, these analytical techniques would typically be used in combination, providing complementary information about different aspects of the compound's structure and properties. This multi-technique approach ensures robust characterization and facilitates comparison with related compounds.
| Biological Context | Potential Mechanism | Relevance |
|---|---|---|
| Enzyme Inhibition | Interaction with nucleophilic residues at enzyme active sites | Potential therapeutic applications in diseases involving specific enzymes |
| Prodrug Activation | Enzymatic or chemical hydrolysis of the carbamate linkage | Controlled release of active compounds in specific physiological environments |
| Metabolic Processing | Esterase-mediated hydrolysis of the methyl ester | Generation of carboxylic acid derivative with altered properties |
| Cellular Signaling | Interaction with proteins involved in signal transduction | Potential modulation of cellular responses and pathways |
The methyl ester portion of the molecule represents another site for potential biological interaction, particularly with esterases. Hydrolysis of this ester would generate the corresponding carboxylic acid, which would have different solubility, distribution, and interaction profiles compared to the parent compound. This dual susceptibility to hydrolysis (at both the carbamate and ester functions) creates a complex profile of potential metabolic fates in biological systems.
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